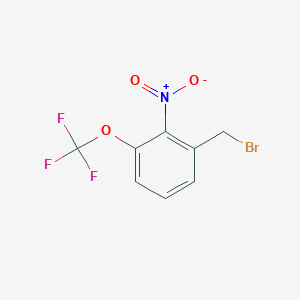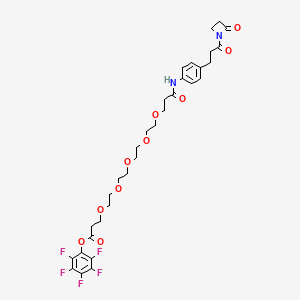amine](/img/structure/B12086837.png)
[2-(3,4-Difluorobenzenesulfonyl)ethyl](propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Difluorobenzenesulfonyl)ethylamine is a chemical compound with the molecular formula C11H15F2NO2S and a molecular weight of 263.3041 . This compound is characterized by the presence of a difluorobenzenesulfonyl group attached to an ethyl chain, which is further connected to a propylamine group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(3,4-Difluorobenzenesulfonyl)ethylamine involves several steps. One common method includes the reaction of 3,4-difluorobenzenesulfonyl chloride with ethylamine to form an intermediate product. This intermediate is then reacted with propylamine under controlled conditions to yield the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(3,4-Difluorobenzenesulfonyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-(3,4-Difluorobenzenesulfonyl)ethylamine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Difluorobenzenesulfonyl)ethylamine involves its interaction with specific molecular targets. The difluorobenzenesulfonyl group can interact with various enzymes, potentially inhibiting their activity. The ethyl and propylamine groups may facilitate the compound’s binding to receptors or other proteins, modulating their function .
Comparación Con Compuestos Similares
2-(3,4-Difluorobenzenesulfonyl)ethylamine can be compared with other similar compounds, such as:
2-(3,4-Difluorobenzenesulfonyl)ethylamine: This compound has a similar structure but with a methyl group instead of a propyl group, which may affect its reactivity and biological activity.
2-(3,4-Difluorobenzenesulfonyl)ethylamine: Similar to the compound but with an ethyl group, potentially leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15F2NO2S |
|---|---|
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
N-[2-(3,4-difluorophenyl)sulfonylethyl]propan-1-amine |
InChI |
InChI=1S/C11H15F2NO2S/c1-2-5-14-6-7-17(15,16)9-3-4-10(12)11(13)8-9/h3-4,8,14H,2,5-7H2,1H3 |
Clave InChI |
CIINWMZHCUFRIC-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCS(=O)(=O)C1=CC(=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine](/img/structure/B12086755.png)
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B12086756.png)
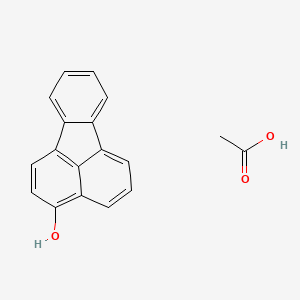
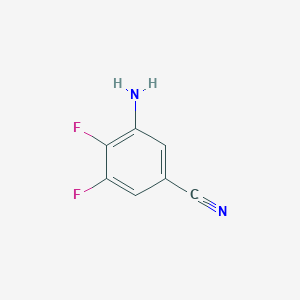

![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12086777.png)
![5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine](/img/structure/B12086784.png)
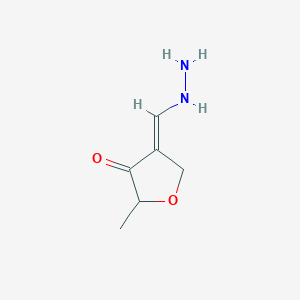
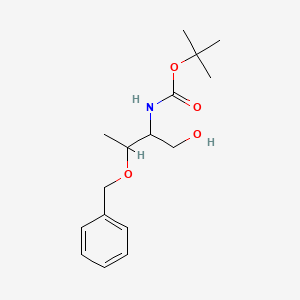

![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)
